2,5-Dibromo-4-tert-butyl-1,3-thiazole
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Overview
Description
2,5-Dibromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7H9Br2NS. It is characterized by the presence of two bromine atoms and a tert-butyl group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Aryl or vinyl-substituted thiazoles.
Scientific Research Applications
2,5-Dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazole ring can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1,3-thiazole: Similar structure but with bromine atoms at different positions.
4-tert-Butyl-1,3-thiazole: Lacks the bromine atoms.
2,5-Dibromo-3,4-dihexylthiophene: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
2,5-Dibromo-4-tert-butyl-1,3-thiazole is unique due to the presence of both bromine atoms and a tert-butyl group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H9Br2NS |
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Molecular Weight |
299.03 g/mol |
IUPAC Name |
2,5-dibromo-4-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3 |
InChI Key |
WAMCVRUDIRVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
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